molecular formula C8H8ClFO B12841204 [2-(Chloromethyl)-5-fluorophenyl]methanol CAS No. 313232-91-6

[2-(Chloromethyl)-5-fluorophenyl]methanol

Cat. No.: B12841204
CAS No.: 313232-91-6
M. Wt: 174.60 g/mol
InChI Key: RDVFHNUUVUHBEI-UHFFFAOYSA-N
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Description

[2-(Chloromethyl)-5-fluorophenyl]methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chloromethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Chloromethyl)-5-fluorophenyl]methanol typically involves the chloromethylation of 5-fluorobenzyl alcohol. One common method is the reaction of 5-fluorobenzyl alcohol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

[2-(Chloromethyl)-5-fluorophenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Chloromethyl)-5-fluorobenzaldehyde or 2-(Chloromethyl)-5-fluorobenzoic acid.

    Reduction: 2-Methyl-5-fluorophenylmethanol.

    Substitution: 2-(Aminomethyl)-5-fluorophenylmethanol or 2-(Thiophenylmethyl)-5-fluorophenylmethanol.

Scientific Research Applications

[2-(Chloromethyl)-5-fluorophenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of [2-(Chloromethyl)-5-fluorophenyl]methanol involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The fluorine atom can enhance the compound’s reactivity and stability, making it a useful tool in biochemical studies. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    [2-(Chloromethyl)-5-fluorophenyl]methanol: Unique due to the presence of both chloromethyl and fluorine substituents.

    [2-(Chloromethyl)-5-methylphenyl]methanol: Similar structure but with a methyl group instead of fluorine.

    [2-(Chloromethyl)-5-chlorophenyl]methanol: Similar structure but with an additional chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and specialty chemicals.

Properties

CAS No.

313232-91-6

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

[2-(chloromethyl)-5-fluorophenyl]methanol

InChI

InChI=1S/C8H8ClFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,11H,4-5H2

InChI Key

RDVFHNUUVUHBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CO)CCl

Origin of Product

United States

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